molecular formula C9H15NO5 B1444809 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid CAS No. 1035351-06-4

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid

Cat. No. B1444809
M. Wt: 217.22 g/mol
InChI Key: JUVBVTZAIHSJDI-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis. It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis. The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Structural Importance in Antioxidant Activity

Hydroxycinnamic acids, structurally similar to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, have demonstrated significant antioxidant properties, with their activity deeply influenced by their structure. Specifically, the presence of an unsaturated bond in the side chain and modifications in the aromatic ring, like alterations in hydroxy groups and moieties, significantly impact their antioxidant effectiveness. These compounds are crucial for managing oxidative stress-related diseases and understanding the structure-activity relationships is essential for optimizing their therapeutic potential (Razzaghi-Asl et al., 2013).

Role in Drug Synthesis and Medicine

Levulinic acid (LEV), structurally related to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid, is recognized for its flexibility and uniqueness in drug synthesis. With carbonyl and carboxyl functional groups, LEV and its derivatives have a broad range of applications, including synthesizing value-added chemicals and drugs. Its role in drug synthesis is diverse, from serving as a raw material and synthesizing specific derivatives to modifying chemical reagents. These applications underscore the importance of such compounds in reducing drug synthesis costs, simplifying complex synthesis steps, and offering potential in medicine (Zhang et al., 2021).

Applications in Biotechnology and Chemical Synthesis

The compounds closely related to 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid are pivotal in biotechnology and synthetic chemistry. Lactic acid, for instance, derived from biomass, is instrumental in synthesizing biodegradable polymers and serving as a feedstock for green chemistry. This indicates the broad applicability of such hydroxycarboxylic acids in producing valuable chemicals via chemical and biotechnological routes, highlighting the potential to replace conventional chemical processes with more sustainable methods (Gao et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-4-9(14,5-10)6(11)12/h14H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVBVTZAIHSJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid

CAS RN

1035351-06-4
Record name 1-[(tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate LII (2.0 g, 11.7 mmol) in THF (50 mL) under an argon atmosphere was added ZnI2 (0.11 mg, cat) followed by TMSCN (1.62 g, 16.4 mmol). The mixture was stirred at room temperature for 18 h, and was concentrated to dryness under reduced pressure. The residue was dissolved in EtOAc (100 mL), washed with aqueous NaHCO3 and water and then concentrated to dryness. The residue was dissolved in HOAc (25 mL) and treated with concentrated aqueous HCl (25 mL). The mixture was heated at reflux for 3 h and was concentrated to dryness. The residue was dissolved in iPrOH (20 mL) and 2 M aqueous NaOH (20 mL) followed by Boc2O (1.66 g, 8.0 mmol) were added. The iPrOH was removed with a rotary evaporator, water (30 mL) was then added to the residue and the mixture was extracted with Et2O (2×30 mL). The aqueous phase was acidified with 1 N aqueous HCl to pH=2 and extracted with EtOAc (3×30 mL). The organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (100% EtOAc→1:1 EtOAc:MeOH) affording 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid LIII (0.17 g, 0.79 mmol, 7%). ESIMS found for C9H15NO5 m/z 216 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid

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